molecular formula C5H8BrClN2OS B2945529 (4-Bromo-3-methoxy-1,2-thiazol-5-yl)methanamine hydrochloride CAS No. 2031268-86-5

(4-Bromo-3-methoxy-1,2-thiazol-5-yl)methanamine hydrochloride

Cat. No.: B2945529
CAS No.: 2031268-86-5
M. Wt: 259.55
InChI Key: WAXZIGPDHUZGSB-UHFFFAOYSA-N
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Description

(4-Bromo-3-methoxy-1,2-thiazol-5-yl)methanamine hydrochloride: is a chemical compound with the molecular formula C5H7BrN2OS·HCl and a molecular weight of 259.55 g/mol. It is a derivative of thiazole, a heterocyclic aromatic organic compound containing both sulfur and nitrogen atoms in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromo-3-methoxy-1,2-thiazol-5-yl)methanamine hydrochloride typically involves the following steps:

  • Bromination: : The starting material, 3-methoxy-1,2-thiazole, undergoes bromination to introduce the bromo group at the 4-position.

  • Amination: : The brominated thiazole is then subjected to amination to introduce the amino group at the 5-position.

  • Hydrochloride Formation: : Finally, the amine group is converted to its hydrochloride salt form to obtain the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions tailored to the industrial process can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

(4-Bromo-3-methoxy-1,2-thiazol-5-yl)methanamine hydrochloride: can undergo various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: : Reduction reactions can be performed to reduce the bromo group or other functional groups present in the molecule.

  • Substitution: : Substitution reactions can occur at the bromo or amino positions, leading to the formation of different derivatives.

Common Reagents and Conditions:
  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed for substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can have different biological and chemical properties.

Scientific Research Applications

(4-Bromo-3-methoxy-1,2-thiazol-5-yl)methanamine hydrochloride: has several scientific research applications:

  • Chemistry: : It is used as a building block in the synthesis of more complex organic molecules.

  • Biology: : The compound can be utilized in biological studies to understand the role of thiazole derivatives in biological systems.

  • Industry: : The compound can be used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which (4-Bromo-3-methoxy-1,2-thiazol-5-yl)methanamine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context in which the compound is used, but it generally involves binding to receptors or enzymes, leading to biological responses.

Comparison with Similar Compounds

(4-Bromo-3-methoxy-1,2-thiazol-5-yl)methanamine hydrochloride: can be compared with other similar thiazole derivatives, such as 2-bromo-5-methyl-1,3,4-thiadiazole and 3-methoxy-1,2-thiazole . These compounds share structural similarities but differ in their functional groups and properties, making each unique in its applications and reactivity.

List of Similar Compounds

  • 2-Bromo-5-methyl-1,3,4-thiadiazole

  • 3-Methoxy-1,2-thiazole

  • 4-Bromo-3-methoxyisothiazole

This compound's unique properties and versatility make it a valuable tool in scientific research and industrial applications. Its ability to undergo various chemical reactions and its potential biological activity highlight its importance in the field of chemistry and beyond.

Properties

IUPAC Name

(4-bromo-3-methoxy-1,2-thiazol-5-yl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrN2OS.ClH/c1-9-5-4(6)3(2-7)10-8-5;/h2,7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAXZIGPDHUZGSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NSC(=C1Br)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8BrClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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